molecular formula C8H6ClNS B1311867 7-Chloro-2-methylbenzothiazole CAS No. 4146-25-2

7-Chloro-2-methylbenzothiazole

Cat. No. B1311867
CAS RN: 4146-25-2
M. Wt: 183.66 g/mol
InChI Key: DWIIVWLIRYTDOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-methylbenzothiazole is a chemical compound with the molecular formula C8H6ClNS. It is a derivative of benzothiazole, which is a bicyclic compound with fused benzene and thiazole rings . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .


Molecular Structure Analysis

The structure of benzothiazole derivatives, including 7-Chloro-2-methylbenzothiazole, is crucial to their activity. Modern instruments for single-crystal X-ray diffraction (SC-XRD) analysis have evolved to analyze smaller crystals and deliver a structure easier .


Chemical Reactions Analysis

Benzothiazole derivatives displayed antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Scientific Research Applications

Tuberculosis Treatment

A key application of 2-methylbenzothiazole derivatives, including 7-Chloro-2-methylbenzothiazole, is in the development of treatments for tuberculosis. Huang et al. (2009) explored the synthesis and biological evaluation of 2-methylbenzothiazole compounds. Their research demonstrated that these compounds have significant activity against Mycobacterium tuberculosis, with potential as novel anti-TB agents. Some derivatives also showed activity against Plasmodium falciparum, indicating possible antimalarial applications (Huang et al., 2009).

Molecular Interactions and Structure

Research by Navarrete-Vázquez et al. (2012) studied 1,3-benzothiazole derivatives, focusing on hypervalent interactions and crystal structures. Their findings contribute to the understanding of molecular structures and interactions involving benzothiazole derivatives, which is crucial for developing new chemical entities (Navarrete-Vázquez et al., 2012).

Conductivity and Crystal Structures

Demartin et al. (1993) examined the conductivity, FT-Raman spectra, and X-ray crystal structures of novel iodonium salts involving N-methylbenzothiazole derivatives. Their research provides insights into the physical and chemical properties of benzothiazole-based compounds, which could be relevant for various applications in materials science and chemistry (Demartin et al., 1993).

Anticancer Activity

A study by Havrylyuk et al. (2010) explored the anticancer activity of 4-thiazolidinones containing a benzothiazole moiety. This research demonstrated that some of these compounds have potential as therapeutic agents against various cancer cell lines, highlighting the significance of benzothiazole derivatives in cancer treatment (Havrylyuk et al., 2010).

Safety And Hazards

The safety data sheet for 5-Chloro-2-methylbenzothiazole indicates that it is used for research and development under the supervision of a technically qualified individual. It does not meet the classification criteria based on the 2012 OSHA Hazard Communication Standard .

Future Directions

Benzothiazole derivatives are being extensively researched for their potential in drug design due to their high biological and pharmacological activity. The development of novel antibiotics to control resistance problems is crucial . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

properties

IUPAC Name

7-chloro-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIIVWLIRYTDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-methylbenzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2-methylbenzothiazole
Reactant of Route 2
Reactant of Route 2
7-Chloro-2-methylbenzothiazole
Reactant of Route 3
Reactant of Route 3
7-Chloro-2-methylbenzothiazole
Reactant of Route 4
Reactant of Route 4
7-Chloro-2-methylbenzothiazole
Reactant of Route 5
7-Chloro-2-methylbenzothiazole
Reactant of Route 6
7-Chloro-2-methylbenzothiazole

Citations

For This Compound
2
Citations
FM Hamer - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… In a similar preparation with 7-chloro-2-methylbenzothiazole ethiodide, the crude washed dye was recrystallised from ethanol (10 cc) and obtained in 20% yield. This was boiled with …
Number of citations: 0 pubs.rsc.org
水野義久, 足立亀久夫 - YAKUGAKU ZASSHI, 1956 - jstage.jst.go.jp
The structures of 5-and 7-chloro-2-methylbenzothiazole, obtained by the ferricyanide oxidation of m-chlorothioacetanilide were determined by the preparation of the 5-chloro derivative …
Number of citations: 3 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.